Methyl 3-amino-4-(trifluoromethyl)benzoate
Overview
Description
“Methyl 3-amino-4-(trifluoromethyl)benzoate” is an ester . It has a molecular formula of C9H8F3NO2 .
Synthesis Analysis
The synthesis of “Methyl 3-amino-4-(trifluoromethyl)benzoate” involves several steps. The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-4-(trifluoromethyl)benzoate” can be represented by the InChI string: InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4H,13H2,1H3 . Its molecular weight is 219.16 g/mol .Chemical Reactions Analysis
“Methyl 3-amino-4-(trifluoromethyl)benzoate” can undergo various chemical reactions. For instance, the reduction of methyl (4-trifluoromethyl)benzoate catalyzed by MoO2Cl2 was reported .Physical And Chemical Properties Analysis
“Methyl 3-amino-4-(trifluoromethyl)benzoate” has a molecular weight of 219.16 g/mol . It has a topological polar surface area of 52.3 Ų . It has 1 hydrogen bond donor count and 6 hydrogen bond acceptor count .Scientific Research Applications
Pharmaceutical Applications
“Methyl 3-amino-4-(trifluoromethyl)benzoate” is a compound that contains a trifluoromethyl group . Trifluoromethyl groups are found in many FDA-approved drugs . They exhibit numerous pharmacological activities, making them valuable in the development of new drug molecules .
Synthesis of Pexidartinib
This compound can be used in the synthesis of pexidartinib , a drug used to treat tenosynovial giant cell tumor (TGCT), a rare disease affecting the joints.
Involvement in PI3Ks
“Methyl 3-amino-4-(trifluoromethyl)benzoate” can be involved in the synthesis of compounds like Alpelisib , which contains trifluoromethyl alkyl substituted pyridine, aminothiazole, and pyrrolidine carboxamide moieties attached through urea linkage . Alpelisib is a drug used to treat breast cancer.
Reduction Catalyst
“Methyl 3-amino-4-(trifluoromethyl)benzoate” can act as a reduction catalyst . For example, it can be used in the reduction of methyl (4-trifluoromethyl)benzoate .
Building Block in Cyclocondensation Reactions
This compound can be used as a building block in cyclocondensation reactions , which are important in the synthesis of heterocyclic compounds.
Chemical Building Block
“Methyl 3-amino-4-(trifluoromethyl)benzoate” is a chemical building block and can be used in the synthesis of a wide range of chemical compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-amino-4-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESWYDYJQMSAOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568331 | |
Record name | Methyl 3-amino-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126541-82-0 | |
Record name | Methyl 3-amino-4-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40568331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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